![molecular formula C13H12N2O3S B1451161 [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid CAS No. 1105191-32-9](/img/structure/B1451161.png)
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Overview
Description
“[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid” is a chemical compound . It is also known as (Benzylthio)acetic acid or Benzylmercaptoacetic acid . It is used as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of “[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid” has been studied using single-crystal X-ray diffraction . The compound has been successfully embodied as structural units into the construction of novel supramolecular organic frameworks .Scientific Research Applications
Supramolecular Chemistry
This compound has been utilized in the construction of novel supramolecular organic frameworks (SOFs). By co-crystallizing with aminopyrimidines, it forms multi-component crystalline phases that are crucial for understanding molecular interactions and the design of new materials .
Crystal Engineering
The neutral and ionic forms of this acid have been incorporated into aminopyrimidine-based crystalline structures. These studies are significant for crystal engineering, where the goal is to design crystals with desired properties, such as solubility or melting point .
Pharmaceutical Research
In pharmaceutical research, the compound’s ability to form stable crystalline structures with other molecules could be exploited to enhance the delivery and efficacy of drugs. Its interactions with aminopyrimidines suggest potential for developing drug co-crystals .
Material Science
The compound’s role in forming SOFs can lead to the development of materials with specific functionalities, such as catalysis, gas storage, or selective ion exchange. These materials could be used in various industrial applications .
Analytical Chemistry
The crystalline compounds formed by this acid can serve as standards or reagents in analytical chemistry. Their well-defined structures make them suitable for calibrating instruments or as part of chemical assays .
Organic Synthesis
As a building block in organic synthesis, this compound can be used to synthesize a wide range of derivatives. These derivatives could have applications in creating new molecules with biological or industrial significance .
Chemical Education
The diverse crystalline structures that result from the compound’s interactions with other molecules provide excellent case studies for educational purposes. They can be used to teach concepts of molecular geometry and intermolecular forces .
Environmental Science
The compound’s ability to form various crystalline structures could be explored for environmental applications, such as in the design of sensors for detecting pollutants or in the creation of materials for waste treatment .
properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11-6-10(7-12(17)18)14-13(15-11)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDPDXHUYAWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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